

# pharmacokinetics of parsaclisib in rat models

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## Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

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## Pharmacokinetic Profile in Rats

The following table summarizes the key in vivo pharmacokinetic parameters of **parsaclisib** observed in Sprague-Dawley rats after a single 2.0 mg/kg oral dose (gavage) [1]:

Parameter	Value or Description
Administration	Single oral gavage [1]
Dosage	2.0 mg/kg [1]
Formulation	Dissolved in 0.5% DMSO and corn oil [1]
Blood Collection Timepoints	0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours post-dose [1]

Additionally, the in vitro metabolic stability of **parsaclisib** was investigated using Rat Liver Microsomes (RLMs), with results shown in the table below [1]:

Parameter	Value
Intrinsic Clearance (Cl <sub>int</sub> )	2.4 μL/min/mg protein [1]
Half-life (t <sub>1/2</sub> )	571.3 minutes [1]

## Experimental Methodology Details

The pharmacokinetic and metabolic stability data were generated using a specific, validated bioanalytical method. Here is a summary of the core experimental protocols.

### Analytical Method Conditions

The researchers established a rapid and specific UPLC-MS/MS method for quantification [1]:

- **Chromatography:**
  - **Column:** Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1]
  - **Mobile Phase:** Acetonitrile and 0.1% formic acid [1]
  - **Gradient Elution:** Acetonitrile increased from 10% to 90% over 1 minute, held for 0.4 minutes, then reduced back to 10% [1]
  - **Flow Rate:** 0.3 mL/min [1]
  - **Run Time:** 2.0 minutes per sample [1]
- **Mass Spectrometry Detection:**
  - **Ionization:** Electrospray Ionization (ESI) [1]
  - **Mode:** Multiple Reaction Monitoring (MRM) [1]
  - **MRM Transition for Parsaclisib:** m/z 432.92 → 150.01 [1]
  - **Internal Standard (IS):** Pilaralisib [1]
- **Sample Preparation:**
  - **Method:** Protein precipitation [1]
  - **Procedure:** 100 μL of rat plasma was mixed with 10 μL of IS working solution and 300 μL of acetonitrile to precipitate proteins. The mixture was centrifuged at 13,000 ×g for 10 minutes at 4°C, and the supernatant was injected into the system for analysis [1].

### In Vivo Pharmacokinetic Study Design

- **Animals:** Sprague-Dawley rats (weight 200 g ± 20 g) [1]
- **Dosing:** Parsaclisib was administered as a single dose via oral gavage after fasting [1]
- **Blood Collection:** Approximately 0.3 mL of blood was collected at each time point into heparinized tubes [1]

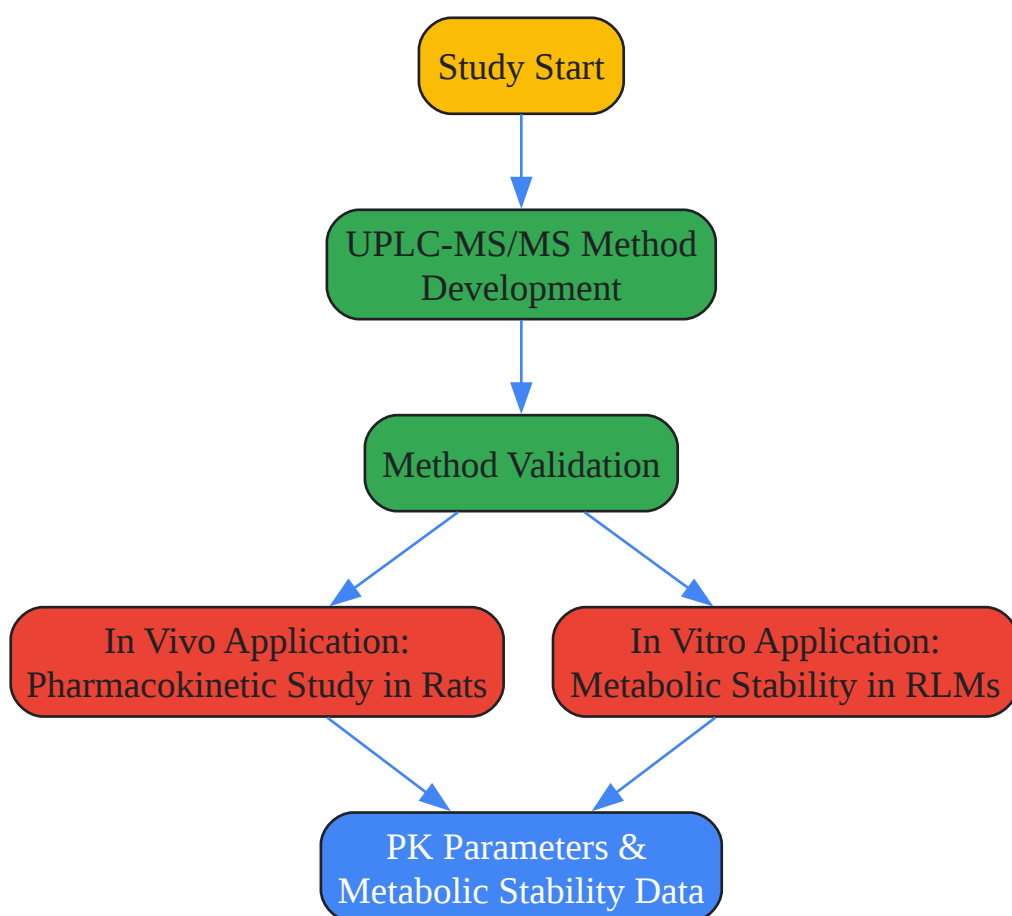
- **Plasma Separation:** Blood samples were immediately centrifuged at 3000 ×g for 5 minutes at 4°C. The resulting plasma (100 µL) was stored at -80°C until analysis [1]

## In Vitro Metabolic Stability Assay

- **System:** Rat Liver Microsomes (RLMs) [1]
- **Incubation:** 0.5 µM **parsaclisib** was mixed with RLMs (0.5 mg/mL) in PBS buffer (pH 7.4) and incubated in triplicate [1]. The specific cofactor used was NADPH [1].

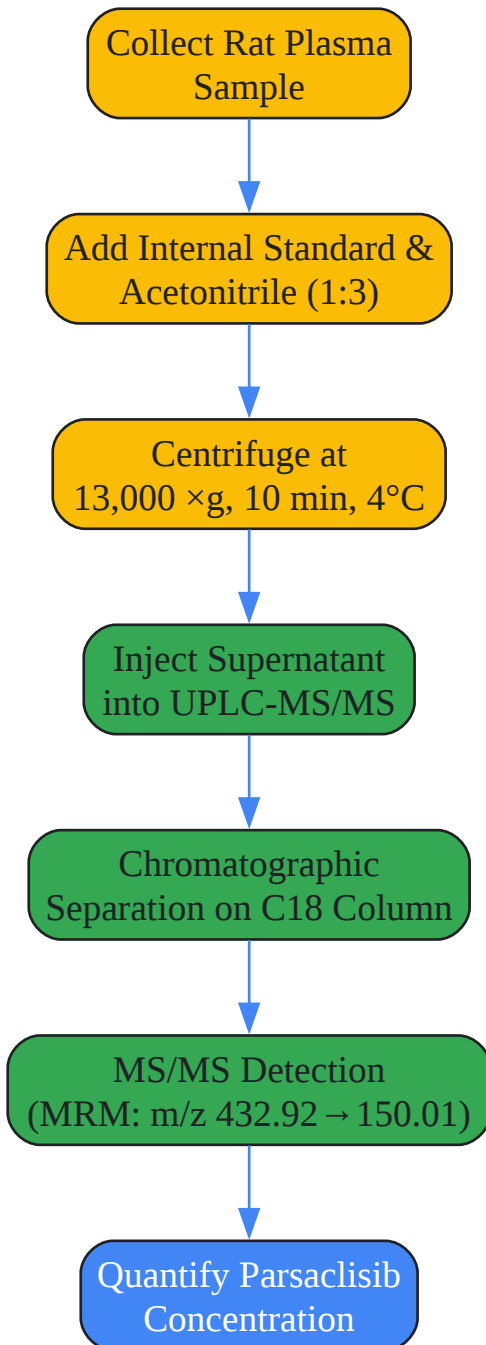
## Workflow and Relationship Diagrams

The following diagram illustrates the overall workflow of the study, from method development to application in pharmacokinetic and metabolic stability assessments:



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The diagram below outlines the specific steps involved in the bioanalytical process for quantifying **parsacalisib** in rat plasma:



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## Conclusion for Researchers

The developed UPLC-MS/MS method is **rapid (2.0 min per sample)**, **specific**, and **validated** with acceptable precision and accuracy, making it suitable for pharmacokinetic studies [1]. The in vivo and in vitro data suggest that **parsaclisib** has **favorable pharmacokinetic properties** in rats, including good exposure and **slow metabolic clearance** [1].

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## References

1. Development and validation of a UPLC-MS/MS method for the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [pharmacokinetics of parsaclisib in rat models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005713#pharmacokinetics-of-parsaclisib-in-rat-models>]

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